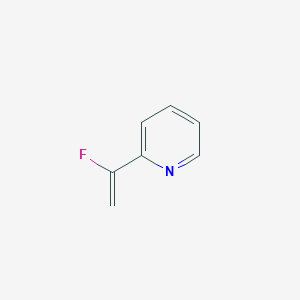

2-(1-Fluorovinyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-fluoroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYUCSDZZOWUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Fluorovinyl Pyridine and Its Analogs

General Synthesis of Fluorinated Pyridine (B92270) Derivatives

The introduction of a fluorine atom onto a pyridine ring is a critical transformation in the synthesis of many specialized chemical compounds. Among the classical and most reliable methods for this purpose are diazotization of aminopyridines followed by a fluorodediazoniation reaction, famously known as the Balz-Schiemann reaction. nucleos.comwikipedia.org These methods provide a foundational route to various fluorinated pyridine building blocks.

The synthesis of fluorinated pyridine derivatives from their corresponding amino precursors is a well-established, albeit sometimes challenging, synthetic route. This transformation typically involves two key steps: the diazotization of an aminopyridine to form a pyridine diazonium salt, and the subsequent decomposition of this salt to yield the desired fluoropyridine.

Diazotization of Aminopyridines

The initial step is the conversion of a primary aromatic amine group on the pyridine ring into a diazonium salt. This is typically achieved by treating the aminopyridine with a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid. For the synthesis of fluoropyridines, fluoroboric acid (HBF₄) is often used as the acidic medium, which also serves as the fluoride (B91410) source for the subsequent Schiemann reaction. guidechem.com The reaction is generally carried out at low temperatures, typically between -10 to 5 °C, to ensure the stability of the resulting diazonium salt. guidechem.com

The general reaction is as follows: Py-NH₂ + NaNO₂ + 2HBF₄ → Py-N₂⁺BF₄⁻ + NaBF₄ + 2H₂O

The stability of the resulting pyridinediazonium tetrafluoroborate (B81430) can vary significantly depending on the position of the diazonium group and other substituents on the pyridine ring. For instance, 2- and 3-pyridinediazonium (B14673259) fluoborates are known to be quite unstable, often decomposing as they are formed, which necessitates modifications to the standard Schiemann procedure. lookchem.com In some cases, the diazonium salt can be isolated as a solid precipitate before proceeding to the decomposition step. guidechem.com

The Balz-Schiemann Reaction

The Balz-Schiemann reaction involves the thermal or photochemical decomposition of the pyridinediazonium tetrafluoroborate intermediate. nucleos.comwikipedia.org The BF₄⁻ counter-ion acts as the fluoride source, releasing a fluoride anion that displaces the dinitrogen gas from the aromatic ring. The reaction is believed to proceed through a unimolecular Sₙ1-type mechanism involving a highly reactive aryl cation intermediate. scientificupdate.com

The general decomposition reaction is: Py-N₂⁺BF₄⁻ → Py-F + N₂ + BF₃

The conditions for the thermal decomposition can vary. In some procedures, the isolated diazonium salt is heated in an inert solvent like petroleum ether or toluene (B28343). guidechem.comdissertationtopic.net For example, the decomposition of 2-cyano-5-pyridinediazonium tetrafluoroborate is carried out by heating in petroleum ether at 80°C. guidechem.com In other cases, particularly with unstable diazonium salts, the decomposition occurs in situ without isolation of the intermediate. lookchem.com

Examples and Research Findings

The synthesis of various fluoropyridine derivatives has been reported using these methods, with yields depending on the substrate and reaction conditions.

For the synthesis of 2-fluoropyridine (B1216828) , 2-aminopyridine (B139424) is diazotized in a 40% fluoboric acid solution with sodium nitrite at temperatures below 10°C. Due to the instability of the 2-pyridinediazonium fluoborate, it decomposes almost immediately. The reaction mixture is then warmed to complete the decomposition, and 2-fluoropyridine is recovered by steam distillation, affording a yield of 34%. lookchem.com

The preparation of 2-amino-5-fluoropyridine is a multi-step process starting from 2-aminopyridine, involving nitration, acetylation, reduction, and finally a diazotization-Schiemann reaction sequence. dissertationtopic.netdissertationtopic.net The diazotization of 2-acetamido-5-aminopyridine (B1225344) with fluoroboric acid and sodium nitrite, followed by thermal decomposition of the resulting diazonium salt, yields 2-acetamido-5-fluoropyridine, which is then hydrolyzed to give the final product. dissertationtopic.net Optimized conditions for the diazotization step include reacting 2-acetamido-5-aminopyridine with sodium nitrite in a mixture of ethanol (B145695) and fluoroboric acid at 25°C for 1.5 hours, achieving a yield of 87.22% for the diazonium salt formation. The subsequent Schiemann reaction in toluene at 110°C gives a 64.94% yield of the fluorinated intermediate. dissertationtopic.net

A modified Schiemann method using hexafluorophosphoric acid (HPF₆) has also been explored. uark.edu While this can lead to the formation of the desired fluoropyridines, it can also result in the formation of pyridol byproducts through hydrolysis. uark.edu

The table below summarizes the reaction conditions and yields for the synthesis of selected fluoropyridine derivatives via diazotization and the Schiemann reaction.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Aminopyridine | 2-Fluoropyridine | 1. NaNO₂, 40% HBF₄, <10°C; 2. Warm to 37°C, steam distillation | 34 | lookchem.com |

| 4-Aminopyridine | 4-Fluoropyridine | 1. HBF₄, 40-50°C; 2. NaNO₂, 5-9°C; 3. Warm to 25°C, NaHCO₃ workup | 20 | nii.ac.jp |

| 2-Cyano-5-aminopyridine | 2-Cyano-5-fluoropyridine | 1. 40% HBF₄, NaNO₂, -10 to -5°C; 2. Thermal decomposition in petroleum ether, 80°C | 64 (total) | guidechem.com |

| 2-Acetamido-5-aminopyridine | 2-Acetamido-5-fluoropyridine | 1. Ethanol, HBF₄, NaNO₂, 25°C, 1.5h; 2. Toluene, 110°C | 64.94 | dissertationtopic.net |

Mechanistic Investigations of 2 1 Fluorovinyl Pyridine Formation Pathways

Role of the "Negative Fluorine Effect" in Reaction Mechanisms

A pivotal concept in understanding the reactivity of fluorinated compounds is the "negative fluorine effect" (NFE). rsc.orgcas.cn This effect describes the inherent properties of fluorinated carbanions that influence their stability and nucleophilicity. cas.cn The NFE is generally attributed to two primary factors: the thermal instability of fluorinated carbanions, which have a high tendency to undergo α-elimination of a fluoride (B91410) ion, and their intrinsically low nucleophilicity toward certain electrophiles. cas.cn

In the context of 2-(1-fluorovinyl)pyridine synthesis, the NFE plays a crucial role, particularly in pathways starting from α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones. acs.orgresearchgate.netresearchgate.net In a novel synthesis promoted by Grignard reagents, the "negative fluorine effect" of the substrate is considered a key driver for the smooth transformation, working in concert with metal coordination to facilitate the reaction without the need for traditional transition-metal catalysts. acs.orgresearchgate.netresearchgate.netacs.org The presence of the fluorine atom can activate adjacent carbon-carbon and carbon-sulfur bonds for cleavage through antiphase orbital interactions, a phenomenon that has been investigated using density functional theory (DFT). chinesechemsoc.org This activation is a direct consequence of the electronic properties imparted by the fluorine substituent.

The challenges posed by the NFE, such as the thermal instability of the corresponding fluorinated carbanion, necessitate specific reaction strategies. rsc.org For instance, the anion must often be generated in situ, similar to a Barbier-type reaction, to ensure it engages in the desired nucleophilic addition before it can decompose. rsc.org

Pyridine (B92270) Nitrogen-Metal Coordination and its Influence on Reactivity

The nitrogen atom of the pyridine ring is a key functional handle that profoundly influences reactivity through coordination with metal centers. This interaction can direct catalysts or reagents to specific C-H bonds, deactivating the metal center, or, conversely, facilitating the desired transformation. nsf.govrsc.org The coordination of the pyridine nitrogen to a metal is a common strategy in directed C-H functionalization, often resulting in the activation of C-H bonds outside the pyridine ring itself. nih.gov

In the Grignard-reagent-promoted synthesis of 2-(1-fluorovinyl)pyridines from α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones, the intrinsic coordination between the pyridine nitrogen and the magnesium(II) center of the Grignard reagent is a critical factor. acs.orgresearchgate.netacs.org This chelation is believed to hold the molecule in a conformation that facilitates the subsequent intramolecular coupling step, contributing significantly to the reaction's success in the absence of a transition metal catalyst. acs.orgresearchgate.netresearchgate.net

Alternative strategies have been developed where the pyridine nitrogen coordinates to an ancillary Lewis-acidic ligand, such as a boryl group, which is directly attached to a metal center like iridium or rhodium. nsf.govnih.govrsc.org This topology directs the metal to activate a C-H bond on the pyridine ring itself, showcasing a different mode of reactivity control compared to direct coordination to the metal. nsf.govnih.gov The choice of ligand can also influence reactivity; for example, bidentate ligands can weaken the coordination of a palladium catalyst to the pyridyl nitrogen through a trans-effect, shifting the coordination towards the π-ring system and enabling C3-selective olefination. nih.gov

Intramolecular Csp2–Csp2 Coupling Mechanisms

The formation of the vinyl group on the pyridine ring represents a Csp2–Csp2 bond-forming event. Palladium-catalyzed cross-coupling reactions are powerful methods for constructing such bonds. libretexts.org In a notable pathway for synthesizing 2-(1-fluorovinyl)pyridines, the key step involves a Grignard-reagent-promoted desulfonylation coupled with an intramolecular Csp2–Csp2 coupling. acs.org This process transforms readily available α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones into the target polysubstituted 2-(1-fluorovinyl)pyridines. acs.orgacs.org

Experimental results suggest that this transformation proceeds through a concerted reaction pathway involving both desulfonylation and the Csp2–Csp2 coupling. acs.org This intramolecular approach is highly efficient for forming the carbon-carbon bond that constitutes the final product structure. acs.org The development of such intramolecular cyclization or coupling reactions provides a robust method for creating specific chemical architectures. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Proposed Mechanism | Source |

|---|---|---|---|

| Grignard-Promoted Desulfonylation/Coupling | RMgBr (e.g., MeMgBr) | Concerted desulfonylation and intramolecular Csp2–Csp2 coupling | acs.org |

| Stille Coupling | Pd(0) catalyst, Organotin reagent | Oxidative addition, transmetallation, reductive elimination | libretexts.org |

| Suzuki Coupling | Pd(0) catalyst, Organoboron reagent | Oxidative addition, transmetallation, reductive elimination | mdpi.com |

| Palladium(I) Catalyzed Coupling | Pd(I) dimer | Chemoselective coupling at C-Br over C-OTf and C-Cl | nih.gov |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification of transient intermediates. While some reactions proceed through concerted pathways with no discernible intermediates, many involve the formation of species such as carbocations, carbanions, carbenes, or radicals. libretexts.orgsinica.edu.tw

In the Grignard-promoted synthesis of this compound, the reaction is proposed to follow a concerted path, which minimizes the lifetime of any potential intermediates. acs.org However, studies of related reactions offer insights into plausible transient species. For instance, in ruthenium-mediated alkenylation of pyridine, vinylidene intermediates have been identified through experimental and computational studies. whiterose.ac.uk In other pyridine syntheses, Meisenheimer-type nitrogen anion and radical intermediates have been proposed. researchgate.net

The formation of fluorinated carbanions is a key consideration in many fluoroalkylation reactions, though their high reactivity and tendency toward α-elimination (a key aspect of the "negative fluorine effect") makes their direct observation challenging. cas.cn Similarly, the synthesis of related fluorinated heterocycles has been shown to proceed via zwitterionic intermediates, particularly in [3+2] cycloaddition reactions, a possibility explored through DFT calculations. mdpi.com

Computational Probing of Transition States and Energetic Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms, transition states, and energetic profiles that are difficult to study experimentally. whiterose.ac.uk

DFT investigations into related fluoroolefination reactions have provided insight into the forces at play. For example, calculations have shown that fluorine substituents can activate C–C and C–S bonds for α-elimination via antiphase orbital interactions and that the rate-determining steps often involve strained, four-membered transition states. chinesechemsoc.org In the silver-catalyzed synthesis of Z-fluorovinyl iodonium (B1229267) salts, computational studies revealed that the silver catalyst plays a dual role in activating the alkyne and directing an anti-β-fluorination, with coordination to Ag(I) significantly lowering the transition-state energies for fluorination. nih.gov

Mechanistic studies on the synthesis of fluoroalkenyl arenes have used DFT to compare different potential pathways, calculating Gibbs free activation barriers for steps like decarboxylation and carbene trapping to determine the most likely sequence of events. nih.gov These computational approaches allow researchers to visualize transition state geometries and understand the electronic and steric factors that control selectivity and reactivity in the formation of fluorovinyl compounds. chinesechemsoc.orgnih.gov

| Reaction Studied | Computational Method | Key Finding | Source |

|---|---|---|---|

| Fluoro-Julia–Kocienski Olefination | DFT | Fluorine activates C–C and C–S bonds via antiphase orbital interaction; rate-determining step is a four-membered transition state. | chinesechemsoc.org |

| Ag(I)-Catalyzed Synthesis of Z-FVIs | DFT, NBO | Ag(I) coordination lowers the transition-state energy for fluorination and directs regio- and stereoselectivity. | nih.gov |

| Synthesis of Fluoroalkenyl Arenes | DFT | Decarboxylation of ClCF2CO2Na has a high activation barrier (30.5 kcal/mol), influencing the plausible reaction mechanism. | nih.gov |

| Synthesis of Fluorinated Isoquinolines | DFT | Calculated energy difference between transition states (2.8 kcal/mol) correctly predicts the enantiomeric ratio of products. | whiterose.ac.uk |

Studies on Radical Intermediacy in this compound Synthesis

While many pathways to fluorinated molecules involve ionic intermediates, the potential for radical mechanisms is an important area of investigation. A radical is a neutral, electron-deficient species with an unpaired electron, typically in a p orbital on an sp2-hybridized carbon. libretexts.org

Although the Grignard-promoted synthesis of this compound is thought to be a concerted, non-radical process acs.org, radical pathways have been identified in other fluorination reactions involving pyridine. For example, Ag(I)-initiated radical C-H fluorinations using Selectfluor as the fluorine source are influenced by pyridine additives. ucmerced.edu In this system, it is proposed that pyridine forms a halogen bond with Selectfluor, facilitating a single-electron transfer from the Ag(I) catalyst to generate a diazabicyclo radical cation, which propagates a radical chain reaction. ucmerced.edu The electronic properties of the pyridine directly affect the efficiency and selectivity of these radical fluorinations. ucmerced.edu

Furthermore, base-promoted reactions of unsaturated ketones with ammonium (B1175870) salts to form pyridines have been shown to proceed via radical intermediates. researchgate.netresearchgate.net The generation and cyclization of radical intermediates are also established methods for ring synthesis, often initiated by reagents like AIBN. sinica.edu.tw These examples highlight that while a specific synthesis of this compound may not involve radicals, such intermediates are highly plausible in related transformations under different conditions.

Reactivity and Transformations of 2 1 Fluorovinyl Pyridine

Cross-Coupling Reactions of the 1-Fluorovinyl Moiety

The 1-fluorovinyl group serves as a valuable handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions, such as the Mizoroki-Heck and Suzuki-Miyaura couplings, allow for the introduction of aryl, heteroaryl, and other organic fragments at the vinyl position, significantly increasing molecular complexity.

The Mizoroki-Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of fluorinated alkenes, this reaction provides a powerful tool for creating substituted fluoroalkenes. mdpi.comdntb.gov.ua Research on compounds structurally similar to 2-(1-Fluorovinyl)pyridine, such as (1-fluorovinyl)methyldiphenylsilane (B1593031), has demonstrated successful Mizoroki-Heck reactions with aryl iodides. These reactions typically proceed in the presence of a palladium catalyst like Pd(OAc)₂ and a base, yielding β-aryl-α-fluorovinyl products with high stereoselectivity. mdpi.com The synthetic utility is further highlighted by the potential for subsequent transformations of the resulting products. mdpi.com

Similarly, Suzuki-Miyaura and Stille couplings are effective methods for forming C-C bonds. The Suzuki coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids and esters has been shown to produce 2-arylpyridines, demonstrating the viability of activating C-S bonds for cross-coupling. claremont.edu While this involves a sulfonyl fluoride rather than a vinyl fluoride, the principles are transferable. The cross-coupling of 1-fluorovinylstannanes with aryl and vinyl iodides, catalyzed by a palladium(0)/copper(I) iodide system, proceeds under mild conditions to give stereoisomerically pure fluoroolefins. acs.org This method is tolerant of a wide array of functional groups. acs.org Another related approach involves the cesium fluoride-assisted cross-coupling of (1-fluorovinyl)methyldiphenylsilane with aryl halides and triflates, which also proceeds in good yields under mild conditions. acs.org

| Reaction Type | Fluorovinyl Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Mizoroki-Heck | (1-Fluorovinyl)methyldiphenylsilane | Aryl Iodides | Pd(OAc)₂, Ag₂CO₃, 4 Å MS | (E)-β-Aryl-(α-fluorovinyl)silanes | mdpi.com |

| Stille Coupling | (Z)-1-Fluorovinylstannanes | Aryl Iodides | Pd(PPh₃)₄, CuI | (Z)-1-Aryl-1-fluoroalkenes | acs.org |

| Hiyama-Type | (1-Fluorovinyl)methyldiphenylsilane | Aryl Iodides/Triflates | Pd(PPh₃)₄, CuI, CsF | (1-Fluorovinyl)arenes | acs.org |

| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride | (Hetero)aryl boronic acids | Pd(dppf)Cl₂ | 2-Arylpyridines | claremont.edu |

Functionalization at the Pyridine (B92270) Ring

Direct functionalization of the pyridine ring in this compound presents a synthetic challenge due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. rsc.orgnih.govimperial.ac.uk The nitrogen atom's lone pair readily coordinates with electrophiles and Lewis acid catalysts, further deactivating the ring by forming a pyridinium (B92312) cation. almerja.comorganicchemistrytutor.com Consequently, electrophilic substitution reactions on pyridine typically require harsh conditions and often result in low yields, with substitution occurring primarily at the C-3 position. almerja.comorganicchemistrytutor.com

To overcome these challenges, several strategies have been developed for the functionalization of pyridine rings. One common approach is the initial conversion of the pyridine to its N-oxide derivative. almerja.comyoutube.com The N-oxide group is activating, donating electron density into the ring and making it more susceptible to electrophilic attack, particularly at the C-4 (para) position. youtube.com After the desired substituent has been introduced, the N-oxide can be reduced back to the pyridine. almerja.com

More modern approaches focus on direct C-H bond functionalization, which avoids the need for pre-functionalized substrates. rsc.orgnih.gov These methods often employ transition-metal catalysts to achieve site-selective installation of various functional groups. nih.gov For instance, late-stage functionalization of pyridines at the position alpha to the nitrogen (C-2 or C-6) can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.gov Another strategy involves temporary dearomatization of the pyridine ring to generate reactive intermediates that can then be functionalized. uni-muenster.de

| Strategy | Description | Typical Position of Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Direct reaction with an electrophile under harsh conditions. | C-3 | Low reactivity, requires forcing conditions. | almerja.comorganicchemistrytutor.com |

| N-Oxide Activation | Pyridine is oxidized to the N-oxide, which is then subjected to electrophilic substitution, followed by reduction. | C-4 (and C-2) | Activates the ring for electrophilic attack. | youtube.com |

| Nucleophilic Substitution (SNAr) | Reaction with a nucleophile, typically requires a good leaving group (e.g., halide) on the ring. | C-2, C-4 | Facilitated by the electron-deficient nature of the ring. | nih.gov |

| Directed C-H Metalation | Use of a directing group and an organometallic reagent to deprotonate a specific C-H bond, followed by trapping with an electrophile. | Position ortho to the directing group. | High regioselectivity. | rsc.org |

| Transition-Metal Catalyzed C-H Functionalization | Direct coupling of a C-H bond with a reaction partner using a transition-metal catalyst. | Varies with catalyst and directing group. | Atom-economical and efficient. | nih.gov |

Addition Reactions to the Fluorovinyl Group

The electronic properties of the 1-fluorovinyl group make it susceptible to addition reactions, particularly nucleophilic additions. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which polarizes the C=C double bond. This makes the carbon atom not bearing the fluorine (the β-carbon) electrophilic and thus a target for nucleophiles.

This reactivity pattern is characteristic of Michael addition reactions, where a nucleophile adds to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene. researchgate.net Fluorinated vinyl substrates are effective Michael acceptors. researchgate.net The addition of a nucleophile to the β-position of the this compound would generate a carbanionic intermediate stabilized by the adjacent fluorine atom and the pyridine ring. Subsequent protonation or reaction with an electrophile would yield the final addition product.

The range of nucleophiles that can participate in such additions is broad, including organometallic reagents, enolates, amines, and thiols. The stereochemical outcome of these additions can often be controlled, leading to the formation of new stereocenters. For example, Michael additions to gem-difluorovinyl acceptors have been shown to proceed with high stereoselectivity. researchgate.net

| Reagent Type | Example Nucleophile | Plausible Product Structure | Reaction Type | Reference |

|---|---|---|---|---|

| Organometallic Reagents | R-MgBr (Grignard) | 2-(1-Fluoro-1-R-ethyl)pyridine | Nucleophilic Addition | chinesechemsoc.org |

| Enolates | Lithium enolate of a ketone | β-Substituted fluorinated ketone | Michael Addition | researchgate.net |

| Amines | R₂NH | 2-(1-Fluoro-2-(dialkylamino)ethyl)pyridine | Aza-Michael Addition | researchgate.net |

| Thiols | R-SH | 2-(1-Fluoro-2-(alkylthio)ethyl)pyridine | Thia-Michael Addition | researchgate.net |

| Halides/HF | HF/Pyridine & NBS | Leads to bromofluoroethyl derivatives | Halofluorination | arkat-usa.org |

Derivatization Pathways from this compound

This compound is a versatile starting material for the synthesis of a variety of more complex, substituted pyridine derivatives. The reactivity at both the fluorovinyl moiety and the pyridine ring allows for diverse derivatization pathways.

One notable transformation is the intramolecular coupling of related precursors to form polysubstituted 2-(1-fluorovinyl)pyridines. For example, a Grignard-reagent-promoted desulfonylation and intramolecular coupling of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones provides an efficient route to these structures. acs.orgresearchgate.net This reaction is believed to be facilitated by the coordination between the pyridine nitrogen and the magnesium(II) center of the Grignard reagent. acs.org

The products obtained from the reactions described in the previous sections also represent key derivatization pathways. For instance:

From Cross-Coupling: The aryl-substituted fluorovinylpyridines generated via Heck or Suzuki reactions can be further modified. The newly introduced aryl ring can undergo its own set of functionalization reactions, or the fluorovinyl group could potentially be transformed (e.g., via oxidation or reduction).

From Ring Functionalization: Introducing substituents onto the pyridine ring opens up new avenues for synthesis. A newly installed functional group, such as a nitro or amino group, can be used as a handle for subsequent transformations, including diazotization or coupling reactions, to build more elaborate molecular architectures.

From Vinyl Group Additions: The addition of nucleophiles to the fluorovinyl group creates new C-C or C-heteroatom bonds and often introduces new functional groups (e.g., hydroxyl, amino, carbonyl) that can be elaborated upon in further synthetic steps.

Furthermore, the fluorovinyl group itself can be considered a precursor to other functionalities. Under specific conditions, it might be possible to hydrolyze the C-F bond to generate a ketone (an acetyl group attached to the pyridine ring), although this can be challenging.

| Starting Moiety | Reaction Type | Resulting Structure | Synthetic Utility | Reference |

|---|---|---|---|---|

| α-Fluoro-α,β-unsaturated-(2-pyridyl)sulfone | Intramolecular Coupling | Substituted this compound | Access to complex fluorinated pyridines. | acs.orgresearchgate.net |

| 1-Fluorovinyl group | Heck/Suzuki Coupling | 2-(1-Fluoro-2-arylvinyl)pyridine | Introduces aryl diversity. | mdpi.comclaremont.edu |

| Pyridine Ring | N-Oxidation then Electrophilic Substitution | 4-Substituted-2-(1-fluorovinyl)pyridine | Enables functionalization of the electron-poor ring. | youtube.com |

| Fluorovinyl Group | Michael Addition | 2-(1-Fluoro-2-substituted-ethyl)pyridine | Creates new C-C or C-heteroatom bonds and new functional groups. | researchgate.net |

| Fluorovinyl Group | Potential Hydrolysis | 2-Acetylpyridine | Conversion of the fluorovinyl group into a ketone. | N/A |

Applications of 2 1 Fluorovinyl Pyridine As a Synthetic Building Block

Utility in Accessing Complex Fluorinated Heterocyclic Scaffolds

The dual functionality of 2-(1-fluorovinyl)pyridine makes it an exceptional precursor for the synthesis of a wide array of complex fluorinated heterocyclic scaffolds. Its electron-deficient vinyl group readily participates in cycloaddition reactions, serving as a key component in the construction of novel ring systems.

One of the most powerful applications of this compound is in [3+2] cycloaddition reactions . These reactions, particularly with azomethine ylides, provide a direct route to highly substituted and stereochemically rich fluorinated pyrrolidines. nih.gov While direct examples with this compound are not extensively documented, the analogous reactivity of fluorinated styrenes in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides highlights the potential of this approach. nih.gov In such reactions, the fluorinated vinyl group acts as the dipolarophile, reacting with the 1,3-dipole (azomethine ylide) to form a five-membered heterocyclic ring. The presence of the fluorine atom on the pyrrolidine (B122466) ring can significantly influence the biological activity of the resulting compounds. nih.gov

Furthermore, this compound is a valuable precursor for the synthesis of fluorinated indolizine (B1195054) derivatives . Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead, and they form the core of many biologically active alkaloids. The synthesis of indolizines often involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes. nih.gov In this context, this compound can serve as the dipolarophile, reacting with a pyridinium ylide to construct the fluorinated indolizine skeleton. The reaction typically proceeds by the formation of a pyridinium ylide in situ, which then undergoes a cycloaddition with the fluorinated alkene, followed by an aromatization step to yield the stable indolizine ring system. researchgate.net

| Reaction Type | Reactant | Resulting Scaffold | Key Features |

| [3+2] Cycloaddition | Azomethine Ylide | Fluorinated Pyrrolidine | Access to stereochemically complex, bioactive five-membered heterocycles. nih.gov |

| [3+2] Cycloaddition | Pyridinium Ylide | Fluorinated Indolizine | Construction of fluorinated bicyclic aromatic systems with potential biological activity. nih.govresearchgate.net |

The reactivity of the fluorovinyl group is not limited to [3+2] cycloadditions. It can also potentially participate in [4+2] cycloaddition reactions (Diels-Alder reactions) , where it would act as a dienophile. libretexts.orgrsc.org By reacting with a suitable diene, this compound could provide access to fluorinated cyclohexene (B86901) derivatives fused to or substituted with a pyridine (B92270) ring, further expanding the diversity of accessible heterocyclic scaffolds.

Role in Diversity-Oriented Synthesis of Organofluorine Compounds

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries for high-throughput screening and drug discovery. nih.govresearchgate.net The goal of DOS is to efficiently generate a collection of molecules that covers a broad region of chemical space, thereby increasing the probability of identifying compounds with novel biological activities. mdpi.com As a versatile building block, this compound is well-suited for application in DOS strategies aimed at producing libraries of novel organofluorine compounds.

The ability of this compound to participate in various cycloaddition reactions, as discussed in the previous section, forms the basis of its utility in DOS. By systematically varying the reaction partners (e.g., different azomethine ylides, pyridinium ylides, or dienes), a large and diverse library of fluorinated heterocyclic compounds can be rapidly assembled from this single precursor. For instance, a combinatorial approach utilizing a range of substituted pyridinium ylides in reaction with this compound would lead to a library of indolizine derivatives with diverse substitution patterns on both the pyridine and pyrrole (B145914) rings.

The resulting heterocyclic scaffolds can be further functionalized to increase the complexity and diversity of the compound library. The pyridine ring, for example, can be subjected to a variety of transformations, such as N-alkylation, oxidation, or metal-catalyzed cross-coupling reactions, to introduce additional points of diversity. Similarly, functional groups on the newly formed heterocyclic rings can be manipulated to create a wide range of analogs. This multi-pronged approach, starting from a single, versatile building block like this compound, is a hallmark of an effective DOS campaign. nih.gov

| DOS Strategy | Core Reaction | Points of Diversification | Potential Library |

| Cycloaddition-based | [3+2] and [4+2] Cycloadditions | Dipole/Diene structure, Substituents on pyridine ring | Diverse fluorinated pyrrolidines, indolizines, and other complex heterocycles |

| Post-synthesis Modification | Functionalization of heterocyclic products | N-alkylation of pyridine, cross-coupling, etc. | Expanded library of highly functionalized organofluorine compounds |

Precursor for Advanced Materials Chemistry

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them highly desirable for a wide range of advanced material applications. pageplace.deresearchgate.net The incorporation of a vinyl group in this compound makes it a promising monomer for the synthesis of novel fluorinated polymers with tailored properties.

The polymerization of this compound can potentially be achieved through various polymerization techniques, including radical, anionic, or transition-metal-catalyzed methods. The resulting polymer, poly(this compound), would possess a unique combination of a polar pyridine-containing backbone and fluorinated side chains. This structure is expected to impart interesting properties to the material, such as altered solubility, thermal behavior, and surface characteristics, when compared to its non-fluorinated counterpart, poly(2-vinylpyridine). researchgate.netrsc.org

The presence of the pyridine nitrogen atom in the polymer backbone offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. For example, quaternization of the pyridine nitrogen could be used to introduce ionic character, leading to the formation of polyelectrolytes with potential applications in membranes, sensors, or as coatings.

Furthermore, this compound can be utilized as a comonomer in copolymerization reactions with other vinyl monomers. This approach allows for the synthesis of a wide range of copolymers with precisely controlled compositions and properties. For instance, copolymerization with monomers like styrene (B11656) or acrylates could lead to materials with a balance of hydrophobicity, thermal stability, and functionality. nih.gov The resulting fluorinated copolymers could find applications in areas such as hydrophobic coatings, low-dielectric-constant materials for microelectronics, and advanced membranes. mdpi.compageplace.de

| Polymer Type | Synthesis Method | Potential Properties | Potential Applications |

| Homopolymer | Radical, Anionic, or Metal-catalyzed Polymerization | Enhanced thermal stability, chemical resistance, modified surface energy | Specialty coatings, membranes, functional materials |

| Copolymer | Copolymerization with other vinyl monomers | Tunable properties (hydrophobicity, solubility, etc.) | Advanced coatings, low-dielectric materials, biocompatible materials |

Supramolecular Chemistry of Fluorinated Pyridine Systems

Analysis of Intermolecular Interactions in Fluorinated Pyridine (B92270) Crystal Structures

The crystal structures of fluorinated pyridines are governed by a complex interplay of weak, non-covalent interactions. The high electronegativity of fluorine and the presence of the pyridine nitrogen atom create a unique electrostatic landscape that facilitates a variety of interactions, including hydrogen bonds, halogen bonds, and π-stacking.

Key intermolecular interactions observed in the crystal structures of fluorinated pyridine systems include:

C–H⋯F Interactions: These are a form of weak hydrogen bond where a carbon-bound hydrogen atom acts as the donor and a fluorine atom as the acceptor. While individually weak, their cumulative effect can be significant in directing crystal packing. In some fluorinated structures, C–H⋯F interactions can provide a stabilizing entropic contribution. Only C–H···F interactions are more numerous than F···F interactions in crystal structures, which indicates a high affinity of fluorinated compounds for nonpolar groups.

C–H⋯N Interactions: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. C–H⋯N interactions are a prominent feature in the crystal packing of many pyridine derivatives, linking molecules into tapes or more complex networks.

F···F Interactions: The nature of fluorine-fluorine interactions is a subject of ongoing study. They are generally considered very weak and can be either attractive or repulsive. Despite their weakness, the formation of F···F interactions can be a driving force in crystal structures, creating regions with a higher negative potential and a greater ability to form multiple interactions with surrounding species.

π–π Interactions: The aromatic rings of pyridine molecules can interact through π–π stacking. The degree of fluorination influences the nature of these interactions. For instance, in hexafluorobenzene, which can be considered an analogue, displaced stacked π–π interactions lead to the formation of columns. In other fluorinated systems, offset π–π interactions are observed.

The relative strengths and prevalence of these interactions dictate the final supramolecular assembly. Quantum-chemical calculations are often employed to dissect the energetic contributions of these different forces.

Table 1: Common Intermolecular Interactions in Fluorinated Pyridine Crystals

| Interaction Type | Donor | Acceptor | Typical Nature & Significance |

| C–H⋯F | C–H | F | Weak hydrogen bond; cumulative effect is significant for crystal packing. |

| C–H⋯N | C–H | Pyridine N | Stronger hydrogen bond; often forms key supramolecular synthons. |

| F···F | F | F | Very weak; can be attractive or repulsive but influences electrostatic potential. |

| π–π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Governed by electrostatic complementarity; influenced by fluorine substitution. |

Influence of Fluorine Atoms on Crystal Packing and Supramolecular Architecture

The number and position of fluorine substituents on the pyridine ring have a systematic and predictable impact on the crystal packing arrangement. Studies on a series of fluorinated pyridines, from mono- to penta-substituted, reveal a consecutive dependence of the molecular arrangement on the degree of fluorination.

A general trend observed is a stepwise change in the primary packing motif:

Monosubstituted Pyridines: These compounds often adopt a classic herringbone packing arrangement.

Trifluorinated Pyridines: An increase in fluorine substitution can lead to a shift towards a parallel arrangement of the molecules.

Perfluorinated Pyridines: With further fluorination, the packing can switch back to an edge-to-face or herringbone-like arrangement.

This transformation is driven by the changing electrostatic nature of the molecule. Fluorination alters the molecule's quadrupole moment, which in turn modifies the energetics of different packing arrangements, particularly the balance between π-π stacking and C-H···N/F interactions. Ab initio quantum-chemical calculations of intermolecular interaction energies are a key tool for analyzing these packing motives and identifying the most energetically significant fragments, known as basic structural motifs. The introduction of fluorine leads to significant changes in the crystal organization compared to the isotropic packing of unsubstituted pyridine.

Table 2: Effect of Fluorination on Pyridine Crystal Packing Motifs

| Compound Class | Degree of Fluorination | Dominant Crystal Packing Motif |

| Monofluoropyridine | Low | Herringbone |

| Trifluoropyridine | Medium | Parallel Arrangement |

| Pentafluoropyridine | High (Perfluorinated) | Edge-to-Face / Herringbone |

Isotypic Transformation Principle in Fluorinated Pyridine Molecular Crystals

A fascinating concept in the crystal engineering of these systems is the "isotypic transformation principle". This principle emerges from the analysis of supramolecular architecture and intermolecular interaction energies of fluorinated benzenes and pyridines. It proposes that the nitrogen atom within the pyridine ring and a fluorine atom acting as a substituent can be considered "isolobal" with respect to their influence on the supramolecular architecture.

In essence, both the highly electronegative nitrogen heteroatom and the fluorine substituent induce the same type of molecular arrangement in the solid state. The resulting type of supramolecular architecture depends not on the specific position of these atoms, but on their total number within the molecule. Therefore, crystal structures with the same combined number of nitrogen and fluorine atoms can be isotypic, meaning they share the same type of basic structural motif. This principle provides a powerful predictive tool for understanding and designing the crystal packing of weakly bonded molecular crystals, offering a new pathway for rational crystal engineering.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Fluorovinyl)pyridine, and how can reaction conditions be optimized?

The synthesis of fluorinated pyridines often involves halogenation or cross-coupling reactions. For analogous compounds like 2-fluoropyridine, fluorination using reagents such as cesium fluoroxysulfate under controlled conditions has been reported . For this compound, a plausible route could involve palladium-catalyzed coupling between fluorovinyl precursors and pyridine derivatives. Optimization should focus on:

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT calculations) to verify vinyl-fluorine bonding .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and rule out impurities.

- X-ray crystallography : If crystalline, resolve the structure to confirm stereochemistry and bond angles .

Q. What preliminary safety protocols are advised for handling this compound?

While toxicity data for this compound is unavailable, safety measures for structurally similar fluoropyridines include:

- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated compounds.

- Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats .

- Waste disposal : Segregate fluorinated waste for specialized treatment to avoid environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictory data in fluorovinylpyridine reactivity studies?

Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from solvent effects or trace metal impurities. Methodological solutions include:

- Control experiments : Test reactions in rigorously dried solvents (e.g., THF distilled over Na/benzophenone).

- Metal screening : Compare outcomes using catalysts with varying ligand environments (e.g., PdCl₂ vs. Pd(OAc)₂) .

- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation and identify competing pathways .

Q. What strategies enhance the stability of this compound in aqueous or biological systems?

Fluorovinyl groups are prone to hydrolysis. Stabilization approaches include:

- Derivatization : Introduce electron-withdrawing substituents (e.g., nitro groups) to reduce nucleophilic attack on the vinyl-fluorine bond.

- Encapsulation : Use cyclodextrins or liposomes to shield the compound in biological assays .

- pH control : Maintain acidic conditions (pH < 5) to slow degradation, as observed in related fluoropyridines .

Q. How can computational modeling guide the design of this compound derivatives for medicinal applications?

Density Functional Theory (DFT) can predict:

- Binding affinities : Simulate interactions with target proteins (e.g., kinase inhibitors) to prioritize synthetic targets .

- Metabolic pathways : Identify sites of oxidative metabolism using ADMET prediction tools.

- Reactivity hotspots : Map electrostatic potential surfaces to avoid undesired side reactions during derivatization .

Q. What experimental designs are critical for assessing the environmental impact of fluorovinylpyridines?

Given the lack of ecotoxicological data for this compound, adopt tiered testing:

- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri to estimate LC₅₀ values .

- Degradation studies : Perform photolysis experiments under UV light to assess persistence in water/soil .

- Bioaccumulation potential : Measure logP values via HPLC and compare with EPA guidelines for bioaccumulative substances .

Methodological Notes

- Data interpretation : Cross-validate spectroscopic results with computational models to address ambiguities in structural assignments.

- Contamination mitigation : Use Schlenk lines for air-sensitive reactions involving fluorinated intermediates .

- Ethical considerations : Adhere to Green Chemistry principles (e.g., atom economy) when scaling up synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.